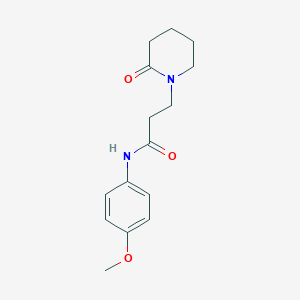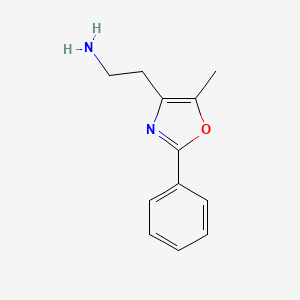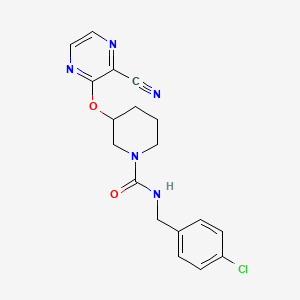
N-(4-MEthoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide, also known as MOPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPPP is a piperidinylamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Pharmacokinetic Characteristics : A study focusing on a related compound, S-1, which is a selective androgen receptor modulator, highlighted its pharmacokinetic characteristics in rats. The compound demonstrated low clearance, moderate volume distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. This suggests that the compound and its derivatives, like N-(4-MEthoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide, could have a stable and predictable presence in the system when used in preclinical settings (Wu et al., 2006).
Metabolism Insights : The same study also provided extensive insights into the metabolism of S-1 in rats. It identified forty phase I and phase II metabolites in the urine and feces, indicating a complex metabolic pathway. This detailed metabolic profiling can be crucial for understanding the behavior of similar compounds, including this compound, in biological systems (Wu et al., 2006).
Potential Therapeutic Effects
Cancer Prevention and Treatment : Research has explored the derivatives of 4-Methoxyphenyl propanamide, such as N-(4-hydroxyphenyl)retinamide (4-HPR), for their potential in cancer prevention and treatment. Studies have indicated that 4-HPR can reduce the incidence of experimental tumors in animals and is being tested as a chemopreventive agent in humans due to its weak toxicity. It may have immunoenhancing effects, as one study reported increased NK activity in women treated with 4-HPR (Villa et al., 1993).
Chemoprevention in Breast Cancer : Another study found that 4-HPR effectively inhibits the appearance of subsequent mammary tumors following the excision of the first palpable tumor in rats. This indicates its potential use as a chemopreventive agent in patients at increased risk for breast disease (Moon et al., 1989).
Breast Tissue Accumulation : 4-HPR and its metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), have shown to accumulate in the mammary tissue of rodents and humans treated with 4-HPR. The accumulation is dose-related, suggesting a potential for localized therapy in breast cancer prevention and treatment (Sabichi et al., 2003).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-13-7-5-12(6-8-13)16-14(18)9-11-17-10-3-2-4-15(17)19/h5-8H,2-4,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBAXZIGRNMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2567800.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2567802.png)
![N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2567804.png)
![3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B2567805.png)
![N-[cyano(2-fluorophenyl)methyl]-3-[(2-nitrophenyl)amino]propanamide](/img/structure/B2567806.png)

![5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2567811.png)

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2567813.png)

![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)